molecular formula C16H8Cl3F B14770181 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene

1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene

Cat. No.: B14770181
M. Wt: 325.6 g/mol
InChI Key: GZJCTPOGGCLILU-UHFFFAOYSA-N
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Description

1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluoro group at the first position and a trichlorophenyl group at the eighth position of the naphthalene ring

Preparation Methods

The synthesis of 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene typically involves the reaction of naphthalene with appropriate fluorinating and chlorinating agents. One common method includes the use of Selectfluor as a fluorinating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective introduction of the fluoro and trichlorophenyl groups at the desired positions on the naphthalene ring .

Industrial production methods for this compound may involve large-scale reactions in specialized reactors, ensuring high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro and trichlorophenyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of fluorinated aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro and trichlorophenyl groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include signal transduction, metabolic processes, or other biochemical pathways.

Comparison with Similar Compounds

Similar compounds to 1-Fluoro-8-(2,4,6-trichlorophenyl)naphthalene include other fluorinated naphthalene derivatives and trichlorophenyl-substituted naphthalenes These compounds share some structural similarities but may differ in their chemical properties and applications

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and potential applications across various fields. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial research.

Properties

Molecular Formula

C16H8Cl3F

Molecular Weight

325.6 g/mol

IUPAC Name

1-fluoro-8-(2,4,6-trichlorophenyl)naphthalene

InChI

InChI=1S/C16H8Cl3F/c17-10-7-12(18)16(13(19)8-10)11-5-1-3-9-4-2-6-14(20)15(9)11/h1-8H

InChI Key

GZJCTPOGGCLILU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C3=C(C=C(C=C3Cl)Cl)Cl)C(=CC=C2)F

Origin of Product

United States

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